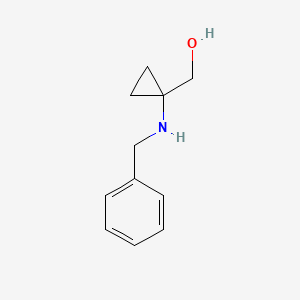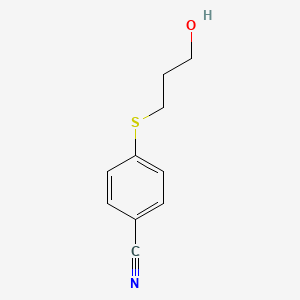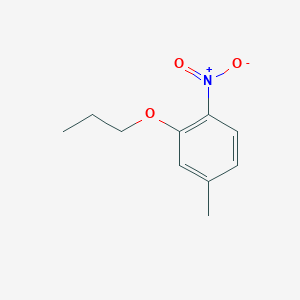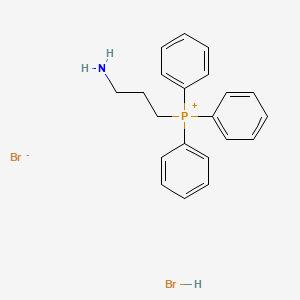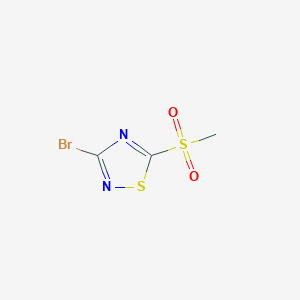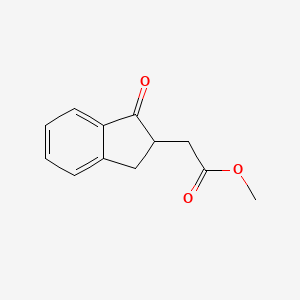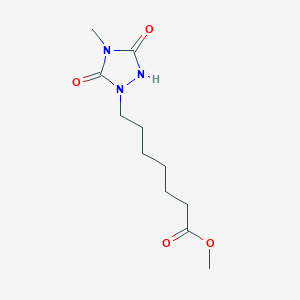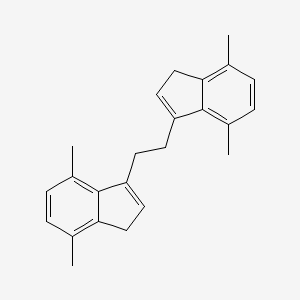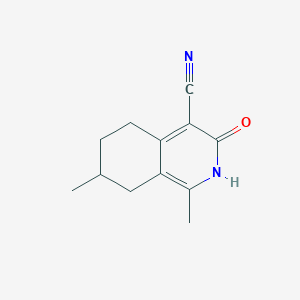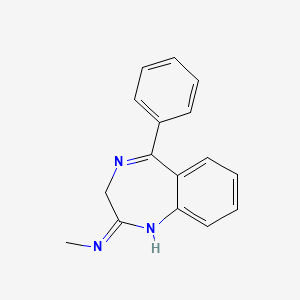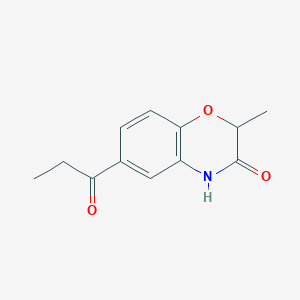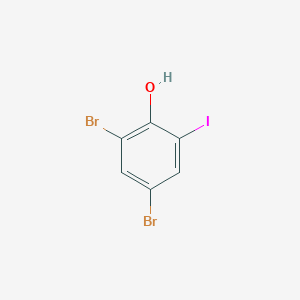
2,4-dibromo-6-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dibromo-6-iodophenol is an organic compound characterized by the presence of bromine and iodine substituents on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-6-iodophenol typically involves the halogenation of phenol derivatives. One common method is the bromination of 2,6-dibromophenol followed by iodination. The reaction conditions often include the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-dibromo-6-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the halogens.
Oxidation Reactions: Quinones and other oxidized derivatives.
Coupling Reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
2,4-dibromo-6-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-iodophenol involves its interaction with molecular targets through its halogen substituents and phenol group. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2,4-Dibromophenol: Lacks the iodine substituent, leading to different reactivity and applications.
2,6-Dibromophenol: Similar structure but different substitution pattern, affecting its chemical properties.
2-Iodophenol: Contains only the iodine substituent, resulting in distinct chemical behavior.
Uniqueness: 2,4-dibromo-6-iodophenol is unique due to the presence of both bromine and iodine substituents on the phenol ring. This combination imparts specific reactivity and properties that are not observed in compounds with only one type of halogen substituent .
Properties
Molecular Formula |
C6H3Br2IO |
|---|---|
Molecular Weight |
377.80 g/mol |
IUPAC Name |
2,4-dibromo-6-iodophenol |
InChI |
InChI=1S/C6H3Br2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H |
InChI Key |
JJEMPPQVAVNLFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


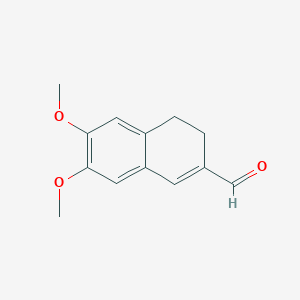
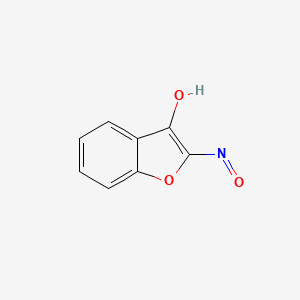
![3-(2,4-Bis{[2-(trimethylsilyl)ethoxy]methoxy}phenyl)-4-(bromomethyl)-7-{[2-(trimethylsilyl)ethoxy]methoxy}-2H-1-benzopyran-2-one](/img/structure/B8476458.png)
